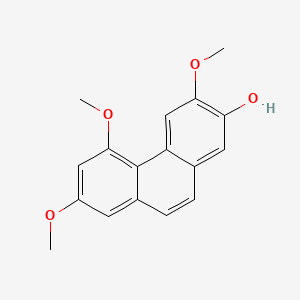

Isobatatasin I

Description

This compound has been reported in Combretum psidioides and Dioscorea communis with data available.

Properties

CAS No. |

39499-84-8 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

3,5,7-trimethoxyphenanthren-2-ol |

InChI |

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-14(18)15(20-2)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 |

InChI Key |

BQUYXVYTCAIRQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Isobatatasin I: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isobatatasin I, a phenanthrene derivative of interest for its potential biological activities. The document details its discovery, primary natural sources, and methods for its isolation and characterization. A summary of the cytotoxic activities of related phenanthrene compounds is presented, supported by detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenanthrene derivative that has been identified in several plant species. As a member of the phenanthrene class of compounds, it is of interest to the scientific community for its potential pharmacological properties. This document outlines the key information regarding the discovery and natural occurrence of this compound and provides a framework for its extraction and study.

Discovery and Natural Sources

The initial discovery and isolation of phenanthrene derivatives, including compounds structurally related to this compound, have been reported from the rhizomes of Tamus communis L. (black bryony), a member of the Dioscoreaceae family. Research conducted in the 1980s laid the groundwork for identifying a series of phenanthrenes from this plant source. While commercial suppliers indicate that this compound can be isolated from the rhizome of safflower, the primary focus of the available scientific literature centers on Tamus communis.

Table 1: Natural Sources of this compound and Related Phenanthrenes

| Compound | Natural Source | Plant Family |

| This compound | Rhizome of safflower, Tamus communis L. | Asteraceae, Dioscoreaceae |

Experimental Protocols

The following sections detail the methodologies for the isolation and analysis of phenanthrenes from Tamus communis, which are applicable for the isolation of this compound.

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker instruments. Mass spectra were obtained using a VG-ZAB mass spectrometer. High-Performance Liquid Chromatography (HPLC) was performed using a system equipped with a UV detector.

Plant Material

Fresh rhizomes of Tamus communis L. were collected and processed for extraction.

Extraction and Isolation

The following protocol describes a general method for the isolation of phenanthrenes from the rhizomes of Tamus communis.

-

Extraction:

-

Fresh, minced rhizomes (approximately 1.5 kg) are percolated with methanol (MeOH) at room temperature.

-

The resulting methanolic extract is concentrated under reduced pressure.

-

The concentrated extract is then partitioned between chloroform (CHCl₃) and water.

-

-

Fractionation:

-

The chloroform-soluble fraction is subjected to Vacuum Liquid Chromatography (VLC) on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

-

Purification:

-

Fractions obtained from VLC are further purified using a combination of preparative Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and gel filtration on Sephadex LH-20.

-

This multi-step purification process allows for the isolation of individual phenanthrene compounds.

-

Biological Activity

While specific biological activity data for this compound from Tamus communis is not explicitly detailed in the reviewed literature, studies on other phenanthrenes isolated from the same source have demonstrated significant cytotoxic effects.

Cytotoxicity Assays

The cytotoxic effects of phenanthrene derivatives isolated from Tamus communis were evaluated against human cervix adenocarcinoma (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of Phenanthrenes from Tamus communis against HeLa Cells

| Compound | Chemical Name | IC₅₀ (µM) |

| 1 | 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | 8.52 ± 0.70 |

| 3 | 3-hydroxy-2,4,-dimethoxy-7,8-methylenedioxyphenanthrene | 3.64 ± 0.12 |

| 4 | 2-hydroxy-3,5,7-trimethoxyphenanthrene | Not specified |

| 5 | 2-hydroxy-3,5,7-trimethoxy-9,10-dihydrophenanthrene | Not specified |

Note: The numbering of compounds corresponds to that used in the study by Kovács et al. (2007). The direct correspondence of these compounds to this compound has not been definitively established in the reviewed literature.

Visualizations

Experimental Workflow for Isolation of Phenanthrenes

The following diagram illustrates the general workflow for the extraction and isolation of phenanthrene derivatives from the rhizomes of Tamus communis.

Caption: General workflow for the isolation of phenanthrenes.

Conclusion

This compound and its related phenanthrene compounds from Tamus communis represent a promising area for further research, particularly in the context of their cytotoxic properties. The methodologies outlined in this guide provide a solid foundation for the isolation and subsequent investigation of these natural products. Future studies should focus on definitively identifying this compound among the phenanthrene isolates from Tamus communis and exploring its specific biological activities and potential mechanisms of action.

The Biosynthesis of Isobatatasin I: A Technical Guide for Researchers

Abstract

Isobatatasin I, a 9,10-dihydrophenanthrene derivative isolated from plants such as Chinese yam (Dioscorea batatas), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final specialized product. This document outlines the key enzyme families involved, presents available quantitative data, and provides detailed experimental protocols for the characterization of these enzymes. Visual diagrams of the pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound belongs to the phenanthrene class of plant secondary metabolites, which are known for their diverse biological activities.[1] Phenanthrenes are biosynthesized via the phenylpropanoid pathway, with stilbenes serving as key precursors.[2] The formation of the characteristic three-ring phenanthrene structure from a stilbene backbone involves an intramolecular oxidative coupling reaction. This guide will focus on the proposed enzymatic cascade leading to this compound, a dihydrophenanthrene derivative found in the peels of Dioscorea species.[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway can be divided into three main stages:

-

Formation of the Stilbene Backbone: This stage involves the condensation of a phenylpropanoid-derived starter molecule with three molecules of malonyl-CoA to form a stilbene scaffold.

-

Oxidative Cyclization: An intramolecular oxidative coupling of the stilbene precursor leads to the formation of the 9,10-dihydrophenanthrene core.

-

Tailoring Reactions: A series of hydroxylation and methylation reactions modify the dihydrophenanthrene skeleton to yield this compound.

A detailed schematic of the proposed pathway is presented below.

Key Enzymes in the Pathway

The biosynthesis of this compound is catalyzed by a series of enzymes belonging to well-characterized families:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, typified by resveratrol.

-

Laccases and/or Cytochrome P450 Monooxygenases: These enzymes are proposed to catalyze the critical intramolecular oxidative coupling of the stilbene precursor to form the 9,10-dihydrophenanthrene ring system. Laccases are known to perform oxidative coupling of various phenolic compounds.[3][4] Cytochrome P450s are also known to be involved in the metabolism of phenanthrene.[5][6]

-

Hydroxylases (likely Cytochrome P450s): Enzymes such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), which are cytochrome P450s, are responsible for hydroxylating the B-ring of flavonoids.[7] It is hypothesized that analogous enzymes are responsible for the specific hydroxylation patterns observed in dihydrophenanthrenes like this compound.

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the dihydrophenanthrene backbone.

Quantitative Data

Quantitative data specifically detailing the kinetic parameters of enzymes in the this compound biosynthetic pathway from Dioscorea species is currently limited in the published literature. However, data from related pathways and enzyme families can provide valuable benchmarks for researchers.

Table 1: Representative Kinetic Parameters of Key Enzyme Families

| Enzyme Family | Example Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Stilbene Synthase | Vitis vinifera STS | p-Coumaroyl-CoA | 25 | 1.5 nkat/mg | Grapevine | (Not explicitly cited) |

| Laccase | Trametes villosa Laccase | trans-Resveratrol | - | 10.3 µmol/g·h (immobilized) | Fungus | [8] |

| Cytochrome P450 | Human CYP1A2 | Phenanthrene | - | - | Human | [5] |

| O-Methyltransferase | Perilla frutescens PfOMT3 | Chrysin | 2.8 | 1.2 pkat/µg | Perilla | [9] |

| O-Methyltransferase | Perilla frutescens PfOMT3 | Naringenin | 5.4 | 1.5 pkat/µg | Perilla | [9] |

Table 2: Phenanthrene Content in Dioscorea batatas Peel

| Compound | Concentration (µg/g dry weight) |

| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | 15.3 ± 1.2 |

| 6,7-dihydroxy-2,4-dimethoxy phenanthrene | 8.7 ± 0.9 |

| Batatasin I | 23.5 ± 2.1 |

| Data adapted from a quantitative analysis of phenanthrenes in the peel of D. batatas.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

In Vitro Reconstitution of the Pathway

The complete biosynthetic pathway can be reconstituted in vitro to confirm the function of each enzyme.[10][11][12]

Protocol:

-

Gene Identification and Cloning: Identify candidate genes for each enzymatic step from a Dioscorea species transcriptome or genome database. Amplify the coding sequences via PCR and clone them into appropriate expression vectors.

-

Heterologous Expression and Purification: Transform a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) with the expression constructs. Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Stepwise Reconstitution:

-

Stilbene Synthase Assay: Incubate purified STS with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to confirm the production of the stilbene precursor.

-

Oxidative Cyclization Assay: Incubate the stilbene precursor with purified laccase or a microsomal preparation containing the candidate cytochrome P450, along with necessary cofactors (e.g., NADPH for P450s). Monitor the formation of the dihydrophenanthrene intermediate.

-

Hydroxylation and Methylation Assays: Sequentially add the purified hydroxylase (with NADPH) and O-methyltransferase (with SAM) to the reaction mixture containing the dihydrophenanthrene intermediate.

-

-

Full Pathway Reconstitution: Combine all purified enzymes, substrates (L-phenylalanine, malonyl-CoA), and cofactors (ATP, Coenzyme A, NADPH, SAM) in a single reaction vessel. Incubate and analyze for the production of this compound.[11]

Cytochrome P450 Activity Assay

This protocol is adapted for the characterization of P450s potentially involved in oxidative cyclization or hydroxylation.[13][14]

Materials:

-

Microsomal fraction isolated from Dioscorea tissue or a heterologous expression system.

-

Potassium phosphate buffer (pH 7.4).

-

Substrate (stilbene precursor or dihydrophenanthrene intermediate).

-

NADPH.

-

Reaction quenching solution (e.g., ice-cold ethyl acetate).

-

LC-MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the microsomal preparation (e.g., 50-100 µg of total protein) in potassium phosphate buffer.

-

Add the substrate to a final concentration of 10-100 µM.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by LC-MS to identify and quantify the hydroxylated products.

O-Methyltransferase (OMT) Activity Assay

This protocol is designed to measure the activity of OMTs that may be involved in the final steps of this compound biosynthesis.[9][15]

Materials:

-

Purified recombinant OMT or a protein extract from Dioscorea tissue.

-

Tris-HCl buffer (pH 7.5).

-

Hydroxylated dihydrophenanthrene substrate.

-

S-adenosyl-L-methionine (SAM).

-

5 M HCl (for quenching).

-

Ethyl acetate for extraction.

-

LC-MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the purified OMT (e.g., 1-5 µg) in Tris-HCl buffer.

-

Add the hydroxylated substrate to a final concentration of 50 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding SAM to a final concentration of 100 µM.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 5 M HCl.

-

Extract the products twice with an equal volume of ethyl acetate.

-

Evaporate the pooled organic fractions to dryness and redissolve the residue in methanol.

-

Analyze the sample by LC-MS to detect the methylated product.

Conclusion

The biosynthesis of this compound presents a fascinating example of plant specialized metabolism, beginning with central phenylpropanoid metabolism and culminating in a complex, bioactive dihydrophenanthrene. While the complete enzymatic pathway in Dioscorea species has yet to be fully elucidated, the proposed sequence involving stilbene synthase, oxidative cyclization by laccases or cytochrome P450s, and subsequent tailoring by hydroxylases and O-methyltransferases provides a robust framework for future research. The experimental protocols detailed in this guide offer a starting point for the definitive characterization of the enzymes involved, which will be instrumental for the potential biotechnological production of this compound and related compounds. Further investigation into the regulation of this pathway will also provide valuable insights into how plants control the production of their chemical defense compounds.

References

- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated activation of phenanthrene in genetically engineered V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immobilization of laccase for oxidative coupling of trans-resveratrol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maxapress.com [maxapress.com]

Isobatatasin I: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobatatasin I is a naturally occurring phenanthrene derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. While research into its specific biological activities and mechanisms of action is ongoing, this document summarizes the current state of knowledge to support further investigation and potential therapeutic development.

Chemical and Physical Properties

This compound is structurally classified as a phenanthrol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | - |

| CAS Number | 39499-84-8 | [1][2][3] |

| IUPAC Name | 2,5,7-trimethoxyphenanthren-3-ol | [4] |

Note: Specific experimental data for properties such as melting point, boiling point, and detailed solubility are not extensively reported in publicly available literature.

Structure

The chemical structure of this compound is characterized by a phenanthrene core with three methoxy groups and one hydroxyl group attached to the aromatic rings.

Biological Context and Activity

This compound has been identified as a constituent of the rhizomes of Tamus communis, commonly known as black bryony.[1][5] It is important to note that while some commercial suppliers list its origin as the rhizome of safflower (Carthamus tinctorius), the primary scientific literature points to Tamus communis as the source.[1][2]

Phenanthrene derivatives isolated from Tamus communis have demonstrated cytotoxic effects. For instance, studies have shown that certain phenanthrenes from this plant exhibit significant cell growth inhibitory effects on cervix adenocarcinoma (HeLa) cells.[5] While the specific cytotoxic profile of this compound has not been detailed, its structural similarity to other bioactive phenanthrenes suggests it may possess noteworthy biological activities. The broader class of phenanthrene derivatives has been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer properties.[6]

Experimental Considerations

Due to the limited availability of detailed experimental protocols in the public domain, researchers interested in isolating or synthesizing this compound may need to refer to general methods for the extraction and purification of phenanthrenes from plant materials, particularly from the rhizomes of Tamus communis. Chromatographic techniques are central to the isolation of such natural products.

Signaling Pathways: A Frontier for Investigation

As of the current literature, specific signaling pathways modulated by this compound have not been elucidated. However, the known biological activities of structurally related phenanthrenes provide a logical starting point for investigation. The general workflow for investigating the impact of a novel compound on cellular signaling is depicted below.

Caption: General experimental workflow for investigating the biological activity of a compound.

Future Directions

The study of this compound presents several opportunities for further research. A primary focus should be the complete characterization of its physicochemical properties. Furthermore, comprehensive screening for biological activity, particularly its potential as an anticancer or anti-inflammatory agent, is warranted. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in understanding its mechanism of action and potential for therapeutic applications. The development of a robust synthetic route would also be invaluable for producing larger quantities of the compound for in-depth preclinical studies.

References

- 1. 39499-84-8 | CAS DataBase [chemicalbook.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Hydroxy-2,4,7-trimethoxyphenanthrene | C17H16O4 | CID 442694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenanthrenes and a dihydrophenanthrene from Tamus communis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isobatatasin I: A Technical Guide on its Potential Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobatatasin I is a phenanthrene derivative that has been isolated from natural sources such as the rhizome of safflower (Carthamus tinctorius) and Tamus communis L.[1]. While direct and extensive research on the specific anticancer mechanism of this compound is limited in publicly available literature, its classification as a phytochemical warrants an in-depth exploration of its potential modes of action by drawing parallels with other structurally or functionally related natural compounds. This technical guide synthesizes the current understanding of how natural products, particularly those from medicinal plants like Dioscorea bulbifera, exert their cytotoxic effects on cancer cells. A significant focus is placed on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a common target for many naturally derived anticancer agents[2][3][4][5].

This document will serve as a comprehensive resource, providing a hypothetical yet scientifically grounded mechanism of action for this compound, supported by data from related compounds. It includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Hypothesized Core Mechanism of Action: STAT3 Signaling Inhibition

The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[4] Constitutive activation of STAT3 is a hallmark of many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[4]. Natural products have emerged as a rich source of STAT3 inhibitors[2][3][4][5]. The proposed primary mechanism of action for this compound in cancer cells is the disruption of the STAT3 signaling cascade.

The inhibition of STAT3 signaling by natural compounds can occur through several mechanisms:

-

Targeting Upstream Regulators: Inhibition of upstream kinases such as Janus kinases (JAKs) that are responsible for phosphorylating and activating STAT3.

-

Direct Binding to STAT3: Direct interaction with the STAT3 protein, particularly its SH2 domain, which is crucial for its dimerization and subsequent nuclear translocation.

-

Inhibition of STAT3 Phosphorylation and Dimerization: Preventing the phosphorylation of STAT3 at critical tyrosine residues (e.g., Tyr705) or interfering with the formation of STAT3 dimers.

By inhibiting STAT3, this compound could downregulate the expression of various downstream target genes that are essential for tumor cell survival and proliferation, including anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cell cycle regulators (e.g., cyclin D1, c-Myc)[5].

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound action on the STAT3 signaling pathway.

Supporting Evidence from Related Natural Compounds: Dioscorea bulbifera

Dioscorea bulbifera, a medicinal plant, has been shown to possess anticancer properties due to its rich phytochemical composition, including diterpenoids like diosbulbin B and C, flavonoids, and saponins.[6][7][8] Extracts from this plant and its isolated compounds have demonstrated significant cytotoxic effects on various cancer cell lines, providing a strong case for the potential anticancer activities of novel natural products like this compound.

Quantitative Data on the Anticancer Activity of Dioscorea bulbifera

The following tables summarize the cytotoxic effects of Dioscorea bulbifera extracts on different cancer cell lines. This data serves as a reference for the potential efficacy that could be expected from a bioactive compound like this compound.

Table 1: IC50 Values of Dioscorea bulbifera Leaf Extracts on Breast Cancer Cell Lines [9]

| Extract | Cell Line | IC50 (µg/mL) |

| Methanol | MDA-MB-231 | 7.23 |

| MCF-7 | 3.27 | |

| Ethyl Acetate | MDA-MB-231 | 11.86 |

| MCF-7 | 6.88 | |

| Hexane | MDA-MB-231 | 14.29 |

| MCF-7 | 8.96 |

Table 2: Effect of Diosbulbin C from Dioscorea bulbifera on Lung Cancer Cell Proliferation [10]

| Treatment | Cell Line | Effect |

| Diosbulbin C | A549 | Inhibition of proliferation |

| NCI-H1299 | Inhibition of proliferation | |

| A549 | Induction of G0/G1 phase cell cycle arrest | |

| NCI-H1299 | Induction of G0/G1 phase cell cycle arrest |

Experimental Protocols

To investigate the mechanism of action of a novel compound like this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.

Methodology:

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets like Bcl-2 and Cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Diagram

Caption: A logical workflow for the initial in vitro evaluation of this compound's anticancer properties.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound in cancer cells is currently lacking, its identity as a natural phenanthrene derivative suggests it may share anticancer properties with other phytochemicals. The inhibition of the STAT3 signaling pathway is a plausible and compelling hypothesis for its mode of action, leading to decreased cell proliferation and induction of apoptosis. The provided experimental protocols offer a robust framework for validating this hypothesis and elucidating the precise molecular targets of this compound.

Future research should focus on:

-

In-depth Mechanistic Studies: Investigating the direct binding of this compound to STAT3 or its upstream regulators.

-

Broad-Spectrum Screening: Evaluating the efficacy of this compound across a wider panel of cancer cell lines representing different tumor types.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.

Through such systematic investigation, the full therapeutic potential of this compound as a novel anticancer agent can be unlocked, paving the way for its potential development as a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review | Bentham Science [eurekaselect.com]

- 4. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Phenanthrenes from Yam (Dioscorea batatas): A Technical Overview

Abstract: This technical guide provides an in-depth analysis of the biological activities of phenanthrene compounds derived from the tuberous roots of yam (Dioscorea batatas). While the initial subject of interest was Isobatatasin I from safflower, extensive literature review has revealed that this compound is a phenanthrene derivative found in Dioscorea batatas, not safflower (Carthamus tinctorius). This guide will focus on the well-documented anti-inflammatory and antioxidant properties of a closely related and more extensively studied compound, Batatasin I, and other phenanthrenes from Dioscorea batatas. The guide will detail the molecular mechanisms, present quantitative data, outline experimental protocols, and visualize the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the scientific community due to their diverse pharmacological activities. While the initial query focused on "this compound from safflower," it is critical to clarify a common misconception. This compound is a phenanthrene derivative isolated from the rhizome of yam (Dioscorea batatas), not safflower. Safflower is a plant from the Asteraceae family and does not possess a rhizome. The chemical constituents of safflower are well-documented and do not include this compound.

This guide will therefore focus on the biological activities of phenanthrenes from their correct botanical source, Dioscorea batatas. In particular, we will delve into the properties of Batatasin I, a prominent phenanthrene from yam, and its role as an anti-inflammatory agent. We will also explore the antioxidant activities and the underlying signaling pathways modulated by this class of compounds. While information on the specific biological activities of this compound is limited, the data presented for Batatasin I and other related phenanthrenes from Dioscorea provide a strong foundation for understanding the therapeutic potential of this compound class. Some studies have suggested that other compounds from Dioscorea species, such as diosgenin, may induce apoptosis in cancer cell lines; however, specific evidence for apoptosis induction by Batatasin I or other phenanthrenes from Dioscorea batatas is not yet established in the current body of scientific literature.[1][2][3]

Quantitative Data on Biological Activities

The biological activities of Batatasin I and other phenanthrenes from Dioscorea batatas have been quantified in several studies. The following tables summarize the key findings, focusing on their anti-inflammatory and antioxidant effects.

Table 1: Anti-inflammatory Activity of Batatasin I

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Batatasin I | Prostaglandin D2 (PGD2) Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.78 µM | [4] |

| Batatasin I | Leukotriene C4 (LTC4) Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.56 µM | [4] |

| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | [4] |

Table 2: Antioxidant Activity of Phenanthrenes from Dioscorea batatas Peel

| Compound | Assay | IC50 Value (mg/mL) | Reference |

| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | DPPH Radical Scavenging | 0.154 | [5] |

| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | ABTS+ Radical Scavenging | 0.153 | [5] |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | DPPH Radical Scavenging | 0.566 | [5] |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | ABTS+ Radical Scavenging | 0.297 | [5] |

Key Signaling Pathways

The anti-inflammatory effects of phenanthrenes from Dioscorea batatas are mediated through the modulation of key signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[6][7] Phenanthrene compounds from Dioscorea batatas have been shown to inhibit the activation of NF-κB.[8][9] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines and enzymes like cyclooxygenase-2 (COX-2).

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is another critical regulator of inflammatory responses.[6] Phenanthrenes from Dioscorea batatas have been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory processes.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dioscin induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmgood.com [abmgood.com]

- 5. Detecting degranulation via hexosaminidase assay [protocols.io]

- 6. Mast cell degranulation assays [bio-protocol.org]

- 7. Dioscorea spp.: Comprehensive Review of Antioxidant Properties and Their Relation to Phytochemicals and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Transferrin Receptor 1 (TfR1) Inhibition: A Framework for Analysis

To the Researcher: This guide provides a comprehensive framework for the study of Transferrin Receptor 1 (TfR1) inhibitors. As of the current scientific literature, there is no published evidence to suggest that Isobatatasin I acts as a TfR1 inhibitor. This compound is a phenanthrene derivative found in the rhizome of safflower and Tamus communis L.[1][2] The information presented herein is based on established knowledge of TfR1 biology and the methodologies commonly employed to characterize its inhibitors. This document is intended to serve as a template for researchers investigating novel TfR1 inhibitors, such as this compound, should they have access to primary data.

Introduction to Transferrin Receptor 1 (TfR1)

Transferrin Receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein essential for iron uptake in most cells.[3][4] It functions as a homodimer, with each monomer capable of binding one molecule of iron-bound transferrin (holo-transferrin).[3][5] The TfR1-transferrin complex is internalized via endocytosis, and upon acidification of the endosome, iron is released and transported into the cytoplasm.[6][7] The receptor-ligand complex is then recycled back to the cell surface, where the iron-free transferrin (apo-transferrin) dissociates. Due to the high iron demand of rapidly proliferating cells, TfR1 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[3][4]

Quantitative Data for a Hypothetical TfR1 Inhibitor

The following tables are templates to be populated with experimental data for a candidate TfR1 inhibitor.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell Line/Assay Condition |

|---|---|---|

| IC50 (TfR1 Binding) | e.g., X.X µM | e.g., Competition binding assay with labeled transferrin in HEK293 cells |

| Kd (Binding Affinity) | e.g., Y.Y nM | e.g., Surface Plasmon Resonance (SPR) with purified recombinant TfR1 |

| IC50 (Iron Uptake) | e.g., Z.Z µM | e.g., ⁵⁹Fe uptake assay in HeLa cells |

Table 2: Cellular Activity

| Parameter | Value | Cell Line |

|---|---|---|

| IC50 (Cell Proliferation) | e.g., A.A µM | e.g., MDA-MB-231 (Breast Cancer) |

| e.g., B.B µM | e.g., K562 (Leukemia) | |

| e.g., C.C µM | e.g., HCT-116 (Colon Cancer) | |

| Apoptosis Induction | e.g., % of Annexin V positive cells at IC50 | e.g., MDA-MB-231 after 48h treatment |

| Cell Cycle Arrest | e.g., Arrest at G1/S phase | e.g., Flow cytometry analysis in K562 cells |

Signaling Pathways and Mechanisms of Action

The inhibition of TfR1 disrupts iron homeostasis, leading to downstream cellular effects that can culminate in cell cycle arrest and apoptosis. A diagram of the canonical TfR1-mediated iron uptake pathway is provided below.

Caption: Canonical pathway of iron uptake mediated by TfR1.

A hypothetical mechanism for a TfR1 inhibitor would involve blocking the binding of holo-transferrin, thereby initiating a cascade of events including iron deprivation and increased oxidative stress, leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenanthrene Derivatives as a Promising Frontier in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, phenanthrene, a polycyclic aromatic hydrocarbon, has emerged as a privileged structure. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of phenanthrene derivatives, focusing on quantitative activity data, detailed experimental protocols for their evaluation, and the elucidation of their mechanisms of action through key signaling pathways.

I. Anticancer Activity of Phenanthrene Derivatives: A Quantitative Overview

The anticancer potential of phenanthrene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of various phenanthrene derivatives against several human cancer cell lines, providing a comparative analysis of their efficacy.

Table 1: Cytotoxic Activity of Phenanthrene Derivatives against Hep-2 and Caco-2 Cancer Cells [1][2]

| Compound | Hep-2 (IC50 in µg/mL) | Caco-2 (IC50 in µg/mL) |

| 10b | 5.50 | 4.93 |

| 10c | 1.06 | >10 |

| 10d | 2.81 | 0.97 |

| 11b | 6.75 | 5.64 |

| 11c | 4.24 | 3.93 |

| 11d (methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate) | 4.75 | 1.09 |

| 12 | >10 | 7.51 |

| 13 | 8.88 | 6.93 |

Table 2: Cytotoxic Activity of Phenanthrene-Based Tylophorine Derivatives (PBTs) against H460 Human Large-Cell Lung Carcinoma Cells [3]

| Compound | IC50 (µM) |

| 5a (N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol) | 11.6 |

| 5b | 53.8 |

| 8 | 68.1 |

| 9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol) | 6.1 |

| 10 | 46.8 |

| 11 | 53.4 |

| 12 | 62.9 |

| Adriamycin (Positive Control) | 1.72 |

Table 3: Cytotoxic Activity of 1,4-Phenanthrenequinones (PQs) and Phenanthrenes against Various Human Cancer Cell Lines [4][5]

| Compound | HepG2 (IC50 in µg/mL) | Hep3B (IC50 in µg/mL) | Ca9-22 (IC50 in µg/mL) | A549 (IC50 in µg/mL) | MEA-MB-231 (IC50 in µg/mL) | MCF7 (IC50 in µg/mL) |

| Calanquinone A (6a) | 0.89 | 0.23 | 0.08 | 0.25 | 0.21 | 0.17 |

| Denbinobin (6b) | 1.06 | 0.45 | 0.15 | 0.33 | 0.31 | 0.28 |

| 5-OAc-calanquinone A (7a) | >4 | 0.28 | 0.16 | 0.39 | 0.35 | 0.29 |

| 5-OAc-denbinobin (7b) | >4 | 0.55 | 0.22 | 0.48 | 0.41 | 0.36 |

| 5d | 1.49 | >4 | >4 | >4 | >4 | >4 |

| 5e | 1.24 | >4 | >4 | >4 | >4 | >4 |

| 4a | >4 | >4 | 2.17 | >4 | >4 | >4 |

| 4b | >4 | >4 | 3.45 | >4 | >4 | >4 |

| 4c | >4 | >4 | 1.90 | >4 | >4 | >4 |

| 8a | >4 | >4 | 3.91 | >4 | >4 | >4 |

| Doxorubicin (Positive Control) | 0.02 | 0.03 | 0.04 | 0.05 | 0.06 | 0.07 |

II. Experimental Protocols for Anticancer Evaluation

The evaluation of the anticancer properties of phenanthrene derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments commonly cited in the literature.

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., Hep-2, Caco-2, H460, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phenanthrene derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol for Adherent Cells:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Investigation of Signaling Pathways: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by phenanthrene derivatives.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with phenanthrene derivatives, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands can be quantified using densitometry software. The expression levels of target proteins are often normalized to a loading control like β-actin.

III. Signaling Pathways Modulated by Phenanthrene Derivatives

Phenanthrene derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. Understanding these pathways is key to developing targeted therapies.

A. The PI3K/Akt and MEK/ERK Signaling Pathways

The PI3K/Akt and MEK/ERK pathways are crucial for cell proliferation and survival, and their dysregulation is a common feature of many cancers. Some phenanthrene derivatives have been shown to inhibit these pathways, leading to cancer cell death.[6]

Caption: Inhibition of PI3K/Akt and MEK/ERK pathways by phenanthrene derivatives.

B. The Bcl-2 Family and Apoptosis Induction

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. Phenanthrene derivatives can induce apoptosis by altering this balance.[6]

Caption: Induction of apoptosis by phenanthrene derivatives via Bcl-2/Bax regulation.

IV. Conclusion and Future Directions

Phenanthrene derivatives represent a rich source of potential anticancer agents with diverse mechanisms of action. The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines. The detailed experimental protocols provide a framework for the continued evaluation and discovery of new, more effective derivatives. Furthermore, the elucidation of their impact on critical signaling pathways, such as PI3K/Akt, MEK/ERK, and the Bcl-2 family, offers valuable insights for rational drug design and the development of targeted cancer therapies.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of phenanthrene derivatives.

-

In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.

-

Combination Therapies: To explore the synergistic effects of phenanthrene derivatives with existing chemotherapeutic agents.

-

Novel Drug Delivery Systems: To enhance the bioavailability and tumor-targeting of these compounds.

By continuing to explore the vast chemical space of phenanthrene derivatives and unraveling their intricate biological mechanisms, the scientific community can pave the way for the development of the next generation of innovative and effective cancer treatments.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Architectural Divergence of Isobatatasin I and Isatin: A Technical Primer

For Immediate Release

This technical guide provides a comprehensive analysis of the structural distinctions between Isobatatasin I and Isatin, two organic compounds of interest to researchers and drug development professionals. While both are heterocyclic molecules, their fundamental architectures diverge significantly, leading to distinct chemical properties and potential biological activities.

Core Structural Synopsis

Isatin, a well-characterized indole derivative, is built upon a bicyclic system comprising a fused benzene and a pyrrole ring.[1][2] In contrast, this compound is a member of the phenanthrene family, possessing a tricyclic aromatic core. This fundamental difference in the carbon-nitrogen backbone dictates their overall shape, size, and electronic distribution.

A detailed comparison of their structural features is presented in the table below:

| Feature | This compound | Isatin |

| Core Structure | Phenanthrene | Indole (1H-indole-2,3-dione)[1][2] |

| Ring System | Tricyclic Aromatic Hydrocarbon | Bicyclic (Fused Benzene and Pyrrole)[1] |

| Chemical Formula | C17H16O4 | C8H5NO2[1] |

| Molecular Weight | 284.31 g/mol | 147.13 g/mol [1] |

| Key Functional Groups | - Hydroxyl (-OH)- Methoxy (-OCH3) | - Ketone (C=O) at positions 2 and 3- Amine (N-H) in the pyrrole ring[1] |

| Nature of Rings | Three six-membered aromatic rings | One six-membered aromatic ring and one five-membered heterocyclic ring[1] |

Visualizing the Structural Disparity

The fundamental difference in the core scaffold of this compound and Isatin is paramount. Isatin's indole nucleus is relatively planar and electron-rich, with the two ketone groups imparting significant polarity and reactivity. The presence of the N-H group also allows for hydrogen bonding interactions.

This compound, as a phenanthrene derivative, possesses a larger, more rigid, and hydrophobic polycyclic aromatic system. The specific positioning of the hydroxyl and three methoxy groups on this scaffold will ultimately determine its specific chemical behavior and biological targets. While the exact isomeric structure of this compound is not as readily available in public databases as that of the well-known Isatin, it is understood to be an isomer of Batatasin I, which is 6-hydroxy-2,4,7-trimethoxyphenanthrene.[3]

The following diagram illustrates the foundational structural differences between the two molecules.

Experimental Considerations

The distinct structural motifs of this compound and Isatin necessitate different analytical and synthetic approaches.

Structural Elucidation:

-

Isatin: The structure of Isatin is routinely confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the ketone and N-H functionalities, and Mass Spectrometry (MS) for molecular weight determination. X-ray crystallography provides definitive bond angles and lengths.

-

This compound: Elucidation of the precise isomeric structure of this compound would heavily rely on advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) to establish the connectivity of protons and carbons within the phenanthrene core and to pinpoint the locations of the hydroxyl and methoxy substituents. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Synthesis:

-

Isatin: Well-established synthetic routes for Isatin and its derivatives include the Sandmeyer and Stolle syntheses, which are widely documented in the chemical literature. These methods typically involve the cyclization of aniline-based precursors.

-

This compound: The synthesis of a specific phenanthrene isomer like this compound would likely involve multi-step sequences. Common strategies for constructing the phenanthrene skeleton include the Haworth synthesis, the Bardhan-Sengupta synthesis, or modern cross-coupling methodologies (e.g., Suzuki, Heck) to assemble the tricyclic system, followed by the introduction or modification of the hydroxyl and methoxy functional groups.

The logical workflow for characterizing and differentiating these two compounds is depicted below.

References

Unveiling the Therapeutic Potential of Isobatatasin I: A Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobatatasin I, a phenanthrene derivative isolated from the rhizome of safflower (Carthamus tinctorius) and Tamus communis L., presents a frontier in natural product research.[1] Despite its classification, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its therapeutic targets, mechanism of action, and associated signaling pathways. At present, there is a notable absence of in-depth experimental studies, quantitative data, and detailed pharmacological evaluations for this compound. This technical guide aims to transparently present the current state of knowledge and underscore the extensive research required to unlock the potential of this compound.

Current Knowledge Base: A Call for Investigation

The existing scientific literature provides minimal information on the biological activities of this compound. While its chemical structure as a phenanthrene derivative has been identified, its interactions with biological systems remain largely unexplored. In contrast, extensive research has been conducted on a similarly named but chemically distinct compound, Isatin , and its derivatives. These studies have revealed a broad spectrum of biological activities for Isatin, including antiviral, antitumor, and anticonvulsant properties, stemming from its interaction with a variety of cellular targets.[2][3][4] It is imperative to emphasize that the findings related to Isatin cannot be extrapolated to this compound due to their different chemical scaffolds.

The lack of data for this compound precludes the creation of a detailed summary of its therapeutic targets, quantitative efficacy, or the signaling pathways it may modulate.

Future Directions and a Roadmap for Research

To elucidate the therapeutic potential of this compound, a structured and comprehensive research program is necessary. The following outlines a potential experimental workflow to bridge the current knowledge gap.

Proposed Experimental Workflow

Caption: A proposed experimental workflow for the systematic evaluation of this compound.

Conclusion

While this compound remains an enigmatic compound, its natural origin and classification as a phenanthrene derivative suggest potential for biological activity. The current void in scientific understanding presents a clear opportunity for novel research and discovery. The methodologies and workflows outlined in this guide provide a foundational framework for researchers to begin the systematic exploration of this compound's therapeutic targets and unlock its potential contribution to drug development. The scientific community eagerly awaits primary research that will illuminate the pharmacological landscape of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Isobatatasin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobatatasin I, a substituted bibenzyl compound, has garnered interest for its potential biological activities. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound (2',3-dihydroxy-4,5'-dimethoxybibenzyl). The synthetic strategy employs a Wittig reaction to construct the stilbene backbone, followed by a catalytic hydrogenation to yield the target bibenzyl structure. Purification is achieved through silica gel column chromatography. This protocol is intended to provide a reproducible method for obtaining high-purity this compound for research and drug development purposes.

Introduction

Bibenzyls are a class of naturally occurring aromatic compounds characterized by a 1,2-diphenylethane skeleton. Many bibenzyl derivatives exhibit a wide range of biological activities, making them attractive targets for synthetic and medicinal chemistry. This compound is a bibenzyl with hydroxyl and methoxy substitutions on the aromatic rings. A reliable and scalable synthetic route is crucial for the systematic evaluation of its therapeutic potential. The protocol described herein outlines a practical approach to the synthesis and purification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions reported in the literature.

| Step | Compound | Starting Material (mmol) | Product (mmol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1. Wittig Reaction | 2-hydroxy-3,4-dimethoxystilbene | 10.0 | 7.5 | 2.58 | 1.94 | 75 | >90 |

| 2. Catalytic Hydrogenation | This compound | 7.0 | 6.3 | 1.92 | 1.73 | 90 | >98 |

| 3. Purification | Purified this compound | 6.0 | 5.4 | 1.65 | 1.48 | 90 | >99 |

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis involves a two-step process: a Wittig reaction to form the stilbene intermediate, followed by catalytic hydrogenation to obtain the final bibenzyl product.

Materials and Reagents:

-

2-Hydroxy-3-methoxybenzaldehyde

-

4-Methoxybenzyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (10 wt%)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Synthesis of 2-hydroxy-3,4-dimethoxystilbene (Wittig Reaction)

-

Under an inert atmosphere, suspend sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) in anhydrous THF (20 mL) in a flame-dried round-bottom flask.

-

In a separate flask, dissolve 4-methoxybenzyltriphenylphosphonium bromide (5.12 g, 11.0 mmol, 1.1 eq) in anhydrous THF (30 mL).

-

Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should turn deep red, indicating the formation of the ylide.

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Cool the ylide solution to 0 °C and slowly add the aldehyde solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-hydroxy-3,4-dimethoxystilbene as a solid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Dissolve the 2-hydroxy-3,4-dimethoxystilbene (1.94 g, 7.5 mmol) in methanol (50 mL) in a suitable hydrogenation vessel.

-

Add palladium on carbon (10 wt%, 0.10 g) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus or under a hydrogen balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Part 2: Purification of this compound

Materials and Equipment:

-

Crude this compound

-

Silica gel for column chromatography (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor the elution by TLC.

-

Combine the fractions containing the pure this compound (visualized by UV lamp and/or appropriate staining).

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound as a solid.

-

Determine the purity of the final product by HPLC and characterize its structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols for Determining the Cell-Based Activity of Isobatatasin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobatatasin I is a phenanthrene derivative that can be isolated from the rhizome of safflower.[1] As a member of the diverse family of plant-derived phenolic compounds, this compound holds potential for various biological activities. Phenolic compounds are known to exhibit a wide range of effects, including antioxidant, anti-inflammatory, and cytotoxic activities, which are of significant interest in drug discovery and development.

This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound. The following application notes describe methods to evaluate its antioxidant, anti-inflammatory, and cytotoxic properties. These protocols are designed to be adaptable for use in various research and drug development settings.

Antioxidant Activity Assay

This protocol details a cell-based assay to determine the antioxidant potential of this compound by measuring its ability to mitigate induced oxidative stress in a cellular model.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Objective: To quantify the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels in response to an oxidative challenge.

Materials and Reagents:

-

Human hepatocellular carcinoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Quercetin). Incubate for 1 hour.

-

DCFH-DA Staining: After incubation, remove the treatment solutions and wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution in DMEM to each well and incubate for 1 hour in the dark.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of an oxidant, such as 600 µM AAPH or 100 µM H₂O₂, to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Record measurements every 5 minutes for 1 hour.

Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage inhibition of ROS production can be calculated using the following formula:

% Inhibition = (1 - (AUC_sample / AUC_control)) * 100

Data Presentation

| Compound | Concentration (µM) | ROS Inhibition (%) |

| This compound | 1 | 15.2 ± 2.1 |

| 5 | 35.8 ± 3.5 | |

| 10 | 58.1 ± 4.2 | |

| 25 | 75.6 ± 5.0 | |

| Quercetin (Positive Control) | 10 | 85.3 ± 3.8 |

| Vehicle Control | - | 0 |

Experimental Workflow Diagram

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Anti-inflammatory Activity Assay

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in RAW 264.7 macrophages.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

PBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NMMA).

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated, unstimulated cells should be included as a negative control.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature in the dark.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis:

Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

% Inhibition = (1 - ([NO]_sample / [NO]_LPS_control)) * 100

Data Presentation

| Compound | Concentration (µM) | NO Inhibition (%) |

| This compound | 1 | 12.5 ± 1.8 |

| 5 | 31.2 ± 2.9 | |

| 10 | 55.7 ± 4.1 | |

| 25 | 78.9 ± 5.3 | |

| L-NMMA (Positive Control) | 50 | 90.1 ± 3.5 |

| Vehicle Control (LPS) | - | 0 |

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Cytotoxicity Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a selected cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the dose-dependent cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials and Reagents:

-

HeLa (or other cancer cell line)

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

PBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

% Viability = (Abs_sample / Abs_control) * 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| This compound | HeLa | 48 | 45.6 |

| MCF-7 | 48 | 62.3 | |

| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |

Experimental Workflow Diagram

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The protocols provided in these application notes offer a robust framework for the initial characterization of the biological activities of this compound. By employing these standardized cell-based assays, researchers can effectively screen for and quantify its antioxidant, anti-inflammatory, and cytotoxic properties. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies of this promising natural compound.

References

Application Note: Determining the Cytotoxicity of Isobatatasin I using the MTT Assay

Introduction